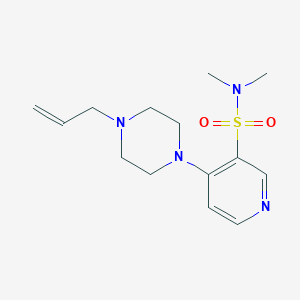
3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide, commonly known as Flubendiamide, is a pesticide that belongs to the chemical class of anthranilic diamides. It was first introduced in 2008 and has since been used extensively in agriculture to control various pests such as lepidopteran larvae, which cause significant crop damage worldwide.
Scientific Research Applications
Insecticidal Properties
Studies have shown that compounds like 3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide exhibit moderate to high insecticidal activities. For instance, esters of related compounds demonstrated significant potency against insects, although their effectiveness was generally lower compared to established pyrethroids with similar side chains (Elliott, Janes, & Khambay, 1986).
Environmental Impact and Biodegradation
The extensive use of synthetic pyrethroids similar to this compound has led to widespread environmental contamination. Research on Pseudomonas stutzeri strain S1 revealed its ability to biodegrade β-cyfluthrin, a compound closely related to 3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide, thereby offering a potential method for mitigating environmental impacts (Saikia et al., 2005).
Metabolite Analysis
The assessment of human exposure to pyrethroids, which are structurally similar to this compound, can be conducted by measuring specific metabolites in urine. One study described a method for quantifying such metabolites, indicating the potential for monitoring exposure levels (Baker, Olsson, & Barr, 2004).
Stereochemistry and Synthesis
Research on the stereochemistry of organic compounds, including those similar to 3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide, offers insights into the synthesis and characterization of these compounds. Studies have focused on understanding the stereospecific fragmentation and synthesis of various isomers, which is crucial for their application in pest control and other areas (Mazunov et al., 1989).
Biomonitoring and Health Implications
The compound's related pyrethroids are used in various applications, including household insecticides. Biomonitoring studies have been conducted to assess the exposure of populations to these substances. For example, a study measured pyrethroid metabolites in urine samples from rural and urban populations, providing valuable data on exposure levels and potential health implications (Wielgomas & Piskunowicz, 2013).
properties
Product Name |
3-(2,2-dichlorovinyl)-N'-(2-fluorobenzylidene)-2,2-dimethylcyclopropanecarbohydrazide |
|---|---|
Molecular Formula |
C15H15Cl2FN2O |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[(E)-(2-fluorophenyl)methylideneamino]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H15Cl2FN2O/c1-15(2)10(7-12(16)17)13(15)14(21)20-19-8-9-5-3-4-6-11(9)18/h3-8,10,13H,1-2H3,(H,20,21)/b19-8+ |
InChI Key |
FKTAOUGCEILMEG-UFWORHAWSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)N/N=C/C2=CC=CC=C2F)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)NN=CC2=CC=CC=C2F)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)NN=CC2=CC=CC=C2F)C=C(Cl)Cl)C |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)





![4-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B215344.png)
![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)

![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)
